N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11FN4/c1-7-13-10(15-14-7)12-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
WCBBSPCHGBFXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Procedure
The most direct method involves alkylation of 3-methyl-1H-1,2,4-triazol-5-amine (1 ) with 2-fluorobenzyl bromide (2 ) under basic conditions.
Reaction Setup :
Workup :
- The reaction is quenched with water (100 mL) and extracted with ethyl acetate (2 × 50 mL).
- The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (15–25% EtOAc/hexane).
Yield and Characterization
- Yield : 72–80%.
- Key Data :
- ¹H NMR (CDCl₃): δ 7.14–7.30 (m, 4H, Ar-H), 4.50 (s, 2H, N-CH₂), 3.16 (s, 3H, CH₃).
- LC-MS : m/z 235.1 [M+H]⁺.
Cyclization of Thiosemicarbazide Intermediates
Procedure
This method leverages cyclization of a thiosemicarbazide intermediate derived from 2-fluorobenzylamine.
Thiosemicarbazide Formation :
Cyclization :
Yield and Characterization
Reductive Amination of 3-Methyl-1H-1,2,4-Triazol-5-Amine
Procedure
A Mannich-type reaction introduces the 2-fluorobenzyl group via reductive amination.
Yield and Characterization
Palladium-Catalyzed Coupling
Procedure
A cross-coupling strategy is employed for late-stage functionalization.
Yield and Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 72–80 | DMF, K₂CO₃, 85°C | High yield, simple setup | Requires anhydrous conditions |
| Thiosemicarbazide Cyclization | 65–75 | NaOH reflux | Scalable, cost-effective | Multi-step, lower atom economy |
| Reductive Amination | 60–68 | MeOH, NaBH₃CN, RT | Mild conditions | Moderate yield |
| Palladium Coupling | 55–62 | THF, Pd catalyst, reflux | Versatile for analogs | Expensive catalysts, air-sensitive |
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Halogenated Benzyl Groups
The substitution pattern on the benzyl group significantly influences physicochemical and biological properties. For example:
- Halogen Effects: The 2-fluorobenzyl group in the target compound may offer a balance between electronegativity and steric hindrance compared to bulkier 2-chloro-6-fluorobenzyl derivatives .
- Benzyl vs. Phenyl Substitution : Replacing the benzyl group with a fluorophenyl ring (e.g., 3-fluorophenyl) reduces flexibility and may limit interactions with hydrophobic protein pockets .
Analogues with Heterocyclic or Sulfur-Containing Substituents
- Sulfur Incorporation : The 2-fluorobenzylthio group in introduces a sulfur atom, which may improve radical scavenging or metal coordination, relevant to antifungal mechanisms.
Biological Activity
N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound belonging to the 1,2,4-triazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11FN4, with a molecular weight of 206.22 g/mol. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including:
- Antifungal Activity : Compounds in the triazole class are often studied for their antifungal properties. This compound could exhibit similar effects.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties against various tumor cell lines. For instance, triazole derivatives have shown low cytotoxicity against normal cells while exhibiting significant effects on cancer cells .
Antifungal and Antitumor Studies
Recent investigations into triazole derivatives have highlighted their potential as antifungal agents. A study involving related compounds showed promising results against specific fungal strains while maintaining low toxicity to human cells (IC50 values above 100 µM) . The structure–activity relationship (SAR) indicates that modifications in substituents can enhance bioactivity.
Case Studies
Several case studies have evaluated the biological effects of triazole derivatives:
- Cytotoxic Evaluation : In vitro studies revealed that various triazole derivatives exhibited IC50 values indicating low cytotoxicity against normal cell lines while being effective against cancer cell lines like MDA-MB-231 and PC3 .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression and fungal infections. These studies support the hypothesis that structural modifications can significantly impact bioactivity .
Comparative Analysis of Similar Compounds
The following table summarizes structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluorobenzyl)-3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one | Contains methoxy group | Exhibits unique antifungal activity |
| 5-Amino-1H-1,2,4-triazole | Basic triazole structure | Known for broad-spectrum antifungal properties |
| 3-Methyltriazole derivatives | Similar methyl substitution | Varied biological activities depending on substituents |
The uniqueness of this compound lies in its specific combination of substituents that may enhance its bioactivity compared to other triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
